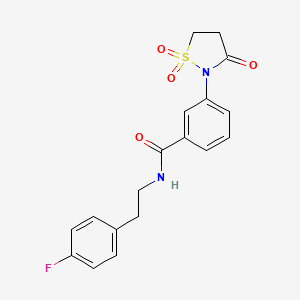

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide

Description

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide is a benzamide derivative featuring a 4-fluorophenethylamine moiety linked to a 1,1-dioxido-3-oxoisothiazolidin-2-yl group. The compound’s structure combines a sulfonamide-like isothiazolidinone dioxido ring with a fluorinated aromatic system, which may enhance metabolic stability and target binding affinity. Key spectroscopic characteristics, inferred from related compounds, include IR absorption bands for carbonyl (C=O, ~1660–1680 cm⁻¹) and sulfonyl (S=O, ~1240–1255 cm⁻¹) groups, as well as NH stretching vibrations (~3150–3400 cm⁻¹) .

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O4S/c19-15-6-4-13(5-7-15)8-10-20-18(23)14-2-1-3-16(12-14)21-17(22)9-11-26(21,24)25/h1-7,12H,8-11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORQOGGUGFNIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

Introduction of the 4-Fluorophenethyl Group: The 4-fluorophenethyl group can be introduced via a nucleophilic substitution reaction, where a 4-fluorophenethyl halide reacts with the benzamide core.

Formation of the 1,1-Dioxido-3-Oxoisothiazolidin-2-yl Moiety: This moiety can be synthesized through the oxidation of an isothiazolidine precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group or the isothiazolidine ring, leading to the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, fluorinated aromatics, and heterocyclic systems, emphasizing structural motifs, physicochemical properties, and biological activities.

Benzamide Derivatives with Fluorinated Aromatic Groups

- Structural Insights: The target compound’s 4-fluorophenethyl group contrasts with the 2-fluorophenyl-thienylidene system in ’s benzamide, which exhibits crystallographic stability due to planar aromatic stacking . Replacing the thienylidene with an isothiazolidinone dioxido ring may alter solubility and electronic properties.

- Functional Group Impact: Antioxidant benzamides in highlight the role of substituents: hydroxyl (A8) and methoxy (H10) groups enhance activity via radical scavenging.

Heterocyclic Systems with Sulfonyl/Isothiazole Moieties

- Core Heterocycle Comparison: PBIT’s benzisothiazolone ring shares sulfonyl character with the target’s isothiazolidinone dioxido but lacks the dioxido group. This difference may influence enzyme inhibition profiles; PBIT’s planar benzisothiazolone likely enhances π-π interactions with KDM5A’s active site .

- Sulfonyl vs. Acetamide Linkers: The benzothiazole dioxido compound in uses an acetamide linker, contrasting with the target’s benzamide.

Triazole and Thiourea Derivatives

- Tautomerism and Stability: Triazoles in exist in thione tautomeric forms, stabilized by sulfonyl groups. The target’s isothiazolidinone dioxido system may exhibit similar tautomerism, influencing reactivity and interactions .

- Thiourea vs. Benzamide: Thioureas like B4 show high antioxidant activity due to sulfur’s nucleophilic character. The target’s benzamide lacks thiourea’s H-bond donor capacity, which may limit radical-neutralizing efficacy .

Key Research Findings and Data Tables

Table 1: Spectroscopic Comparison of Core Functional Groups

Biological Activity

The compound 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide is a novel benzamide derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique isothiazolidine moiety along with a fluorophenethyl group, which are believed to contribute to its biological activities. The chemical structure can be summarized as follows:

- Molecular Formula : C16H16FNO3S

- Molecular Weight : 321.37 g/mol

- CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the isothiazolidine ring and subsequent modifications to introduce the benzamide and fluorophenethyl groups. The synthetic pathway often utilizes standard coupling reactions and purification techniques such as chromatography.

Antibacterial Activity

Recent studies have shown that compounds similar to This compound exhibit significant antibacterial properties. For instance, related benzamide derivatives have been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study : A study demonstrated that a related compound exhibited an IC50 value significantly lower than that of standard antibiotics like ciprofloxacin, indicating superior antibacterial efficacy against gram-positive bacteria .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown promising antifungal activity. A series of benzamides containing similar structural motifs were evaluated for their effectiveness against fungal pathogens such as Botrytis cinerea.

Research Findings :

- Fungal Strains Tested : Botrytis cinerea, Fusarium graminearum

- Activity Results : Compounds demonstrated inhibition rates exceeding 80% at concentrations of 100 mg/L, outperforming traditional antifungal agents .

The mechanism through which these compounds exert their biological effects often involves targeting specific bacterial or fungal enzymes. For example, some studies suggest that these compounds may inhibit the FtsZ protein in bacteria, which is crucial for cell division .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzamide derivatives. Modifications to the fluorophenethyl group or alterations in the isothiazolidine ring can significantly impact potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antibacterial activity |

| Variation in alkyl chain length | Altered antifungal efficacy |

| Modification of amide bond | Changes in toxicity profile |

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that some derivatives exhibit low toxicity towards zebrafish embryos, suggesting a favorable safety margin for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.